Zavondemstat: A Technical Overview of its Discovery and Development
Zavondemstat: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by altering gene expression, promoting genomic instability, and contributing to uncontrolled cell proliferation and evasion of apoptosis.[3][4] Dysregulation and overexpression of KDM4 have been implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][3] Zavondemstat acts as a pan-inhibitor, targeting all KDM4 isoforms (A-D), which is considered essential to counteract the functional redundancy within this enzyme family.[3][4] This technical guide provides a comprehensive timeline of the discovery and development of Zavondemstat, detailing its mechanism of action, preclinical data, and clinical trial findings.
Discovery and Preclinical Development Timeline
Zavondemstat was discovered using a proprietary single-cell genomic analysis technology.[1] The development timeline, from initial discovery to the commencement of clinical trials, has been marked by extensive preclinical evaluation to establish its potency, selectivity, and anti-cancer activity.
Key Preclinical Milestones:
-
Target Identification and Lead Optimization: KDM4 was identified as a key driver in various cancers, particularly in the context of cancer stem cell self-renewal.[1][2] Zavondemstat emerged as a lead compound with potent and selective pan-KDM4 inhibitory activity.[4]
-
In Vitro Characterization (2021-2022): A series of in vitro studies demonstrated the broad anti-proliferative effects of Zavondemstat across a wide range of cancer cell lines and patient-derived organoid models.[4] Notably, presentations at major conferences in 2021 and 2022 highlighted its activity in gastrointestinal cancers, colorectal cancer (particularly with microsatellite instability-high status), and diffuse large B-cell lymphoma.[5]
-
Mechanism of Action Studies: Mechanistic studies confirmed that Zavondemstat competes with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an increase in histone methylation marks, such as H3K9me3, which are associated with transcriptional repression.
-
In Vivo Efficacy Studies: Preclinical testing in various animal xenograft models, including those for colorectal, esophageal, breast, and lymphoma cancers, showed significant tumor growth inhibition, with reductions of up to 100%.[1][4] These studies also revealed a reduction in the population of tumor-initiating cancer stem cells following treatment.[1]
-
Pharmacology and ADME Profile: Pharmacologic studies indicated that Zavondemstat possesses favorable properties, including good oral bioavailability and metabolic stability, supporting its advancement into clinical development.[5][6]
-
Investigational New Drug (IND) Application: Following the promising preclinical results, an IND application for TACH101 was cleared by the FDA, paving the way for clinical trials.[7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Zavondemstat.
Table 1: In Vitro Anti-Proliferative and Apoptotic Activity
| Cancer Type | Model | Assay | Result (IC50 / EC50) |
| Gastrointestinal Cancers | Cell Lines & Organoids | Anti-proliferative | As low as 0.001 µM |
| Colorectal Cancer (MSI-H) | PDX & Organoid Models | Anti-proliferative | 0.001 – 0.270 µM |
| Colorectal Cancer (HT-29) | Cell Line | Apoptosis Induction | 0.033 µM |
| Esophageal Cancer (KYSE-150) | Cell Line | Apoptosis Induction | 0.092 µM |
| Triple-Negative Breast Cancer (MDA-MB-231) | Cell Line | Apoptosis Induction | 0.033-0.092 µM |
Data sourced from presentations at the 2022 ASCO-GI Conference.
Table 2: In Vivo Anti-Tumor Efficacy
| Cancer Type | Model | Treatment | Result |
| Colorectal Cancer (SU60) | Xenograft | Zavondemstat | ≥70% Tumor Control |
| Esophageal Cancer (KYSE-150) | Xenograft | Zavondemstat | ≥70% Tumor Control |
| Gastric Cancer (GXA-3036) | Xenograft | Zavondemstat | ≥70% Tumor Control |
| Colorectal, Esophageal, Breast, Lymphoma | Xenograft | Zavondemstat | Up to 100% Tumor Growth Inhibition |
Data sourced from Tachyon Therapeutics and presentations at the 2022 ASCO-GI Conference.[1]
Clinical Development
Zavondemstat is currently in Phase 1 clinical development for the treatment of advanced or metastatic solid tumors.
Phase 1 Clinical Trial (NCT05076552):
This first-in-human, open-label, dose-escalation study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of Zavondemstat.[3][8][9][10]
-
Study Design: Patients with heavily pre-treated advanced/metastatic cancers received Zavondemstat orally on a weekly schedule in 28-day cycles. The dose escalation followed a Bayesian optimal interval (BOIN) design.[8][9][10]
-
Patient Population: A total of 30 patients were enrolled across 6 dose cohorts. The most common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic cancer (10%).[3]
-
Safety and Tolerability: Zavondemstat was well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All TRAEs were Grade 1 or 2, and no dose-limiting toxicities were reported.[3][8]
-
Pharmacokinetics: Zavondemstat demonstrated a dose-proportional exposure profile with a short half-life of approximately 1.5 hours. There was minimal to no drug accumulation observed.[3][9][10]
-
Preliminary Efficacy: Of the 23 response-evaluable patients, 10 (44%) achieved stable disease (SD). Two patients (9%) had stable disease for six months or longer.[3][9]
Table 3: Phase 1 Clinical Trial Summary (NCT05076552)
| Parameter | Description |
| Study Phase | Phase 1 |
| Trial Identifier | NCT05076552 |
| Number of Patients | 30 |
| Treatment | Zavondemstat (oral, weekly) |
| Primary Objectives | Safety, Tolerability, MTD, RP2D |
| Key Safety Findings | Well-tolerated; most common TRAEs were Grade 1/2 diarrhea, fatigue, decreased appetite, nausea, hyponatremia. No DLTs. |
| Key Pharmacokinetic Findings | Dose-proportional exposure, half-life of ~1.5 hours, no significant accumulation. |
| Preliminary Efficacy | 44% of evaluable patients achieved stable disease. |
Data from published results of the Phase 1 study.[3][8][9][10]
Experimental Protocols
Detailed proprietary experimental protocols for Zavondemstat are not publicly available. However, the following sections describe standard methodologies for the key experiments cited in its development.
In Vitro Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Zavondemstat or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with Zavondemstat or a vehicle control for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both stains.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment. The EC50 value (the concentration that induces apoptosis in 50% of the cell population) can be calculated.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A specified number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives Zavondemstat orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the anti-tumor efficacy of Zavondemstat.
Visualizations
Signaling Pathway
Caption: Zavondemstat inhibits KDM4, leading to increased H3K9me3, reduced oncogene expression, and ultimately decreased tumor growth.
Experimental Workflow: In Vitro Anti-Proliferation Assay
References
- 1. tachyontx.com [tachyontx.com]
- 2. tachyontx.com [tachyontx.com]
- 3. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zavondemstat (TACH101) / Tachyon [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. Zavondemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
